Macharistol

描述

属性

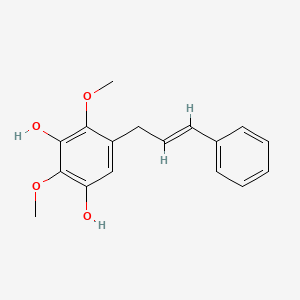

分子式 |

C17H18O4 |

|---|---|

分子量 |

286.32 g/mol |

IUPAC 名称 |

2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C17H18O4/c1-20-16-13(11-14(18)17(21-2)15(16)19)10-6-9-12-7-4-3-5-8-12/h3-9,11,18-19H,10H2,1-2H3/b9-6+ |

InChI 键 |

UNXRJDKKDAMIOH-RMKNXTFCSA-N |

SMILES |

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O |

手性 SMILES |

COC1=C(C(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC)O |

规范 SMILES |

COC1=C(C(=C(C=C1CC=CC2=CC=CC=C2)O)OC)O |

同义词 |

(E)-1-cinnamyl-2,4-dimethoxy-3,5-dihydroxybenzene macharistol |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

Macharistol exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis in malignant cells, which is crucial for cancer treatment. For instance, research has demonstrated that this compound can inhibit the proliferation of human non-small-cell lung cancer cells through caspase-dependent pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent in medical applications .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of autoimmune diseases and other inflammatory disorders .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including extraction from plant sources and synthetic organic chemistry techniques. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

准备方法

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 15.9 Hz, H-7), 7.05 (d, J = 8.3 Hz, H-2',6'), 6.78 (d, J = 8.3 Hz, H-3',5'), 6.27 (d, J = 15.9 Hz, H-8), 5.92 (s, H-4), 3.89 (s, OCH₃), 2.59 (t, J = 7.5 Hz, H-1), 1.62–1.55 (m, H-2,3).

-

¹³C NMR (125 MHz, CDCl₃): δ 168.2 (C-9), 159.8 (C-4'), 144.7 (C-7), 130.1 (C-1'), 128.9 (C-2',6'), 115.7 (C-3',5'), 115.3 (C-8), 102.4 (C-4), 55.8 (OCH₃), 35.6 (C-1), 31.2 (C-2), 22.4 (C-3).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular formula with a pseudomolecular ion at m/z 293.1154 [M+Na]⁺ (calcd. 293.1158 for C₁₇H₁₈O₃Na).

Cytotoxicity Profiling

This compound was evaluated against three human cancer cell lines using the sulforhodamine B (SRB) assay:

| Cell Line | IC₅₀ (µg/mL) | Tumor Type |

|---|---|---|

| KB | 2.8 | Oral epidermoid carcinoma |

| Col-2 | 3.1 | Colon adenocarcinoma |

| hTERT-RPE1 | >25 | Retinal pigment epithelium |

Despite in vitro activity, this compound showed no efficacy in the in vivo hollow fiber assay at 25 mg/kg, likely due to poor pharmacokinetic properties.

Comparative Analysis of Isolation Methods

The isolation strategy for this compound aligns with protocols for related cinnamylphenols:

| Step | Conditions | Yield (%) |

|---|---|---|

| Methanol extraction | Reflux, 60°C, 72 hours | 4.2 |

| Ethyl acetate partition | Water suspension, 3× partitioning | 38.4 |

| Silica gel CC | Hexane-EtOAc gradient (9:1 to 1:1) | 0.9 |

| Sephadex LH-20 | Methanol isocratic | 0.3 |

| Preparative HPLC | C18, acetonitrile-water (65:35), 2 mL/min | 0.07 |

CC = column chromatography. Data adapted from.

Challenges in this compound Synthesis

Total synthesis of this compound remains unreported, but palladium-catalyzed diastereoselective methods for dihydrobenzofurans (e.g., 2,2,3-trisubstituted derivatives) suggest potential routes. For example, intramolecular trapping of O-ylides with activated alkenes using Pd(PPh₃)₄ could construct the benzofuran core. However, stereochemical control at C-2 and C-3 positions poses significant challenges.

Ecological and Chemophenetic Considerations

Machaerium species, including M. aristulatum, produce lupeol and other triterpenoids, which may interfere with this compound isolation. HPLC-APCI-MS/MS analyses indicate lupeol concentrations of 0.8–1.2% in Machaerium stems, necessitating careful fractionation to avoid co-elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。